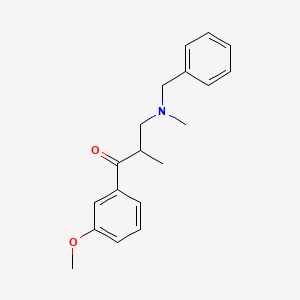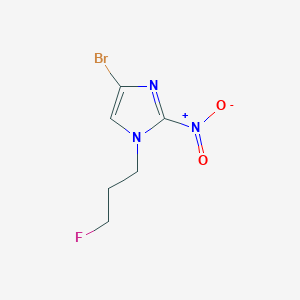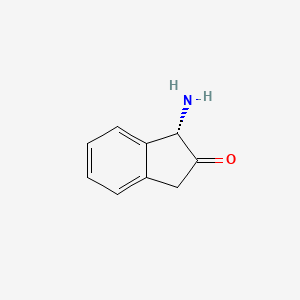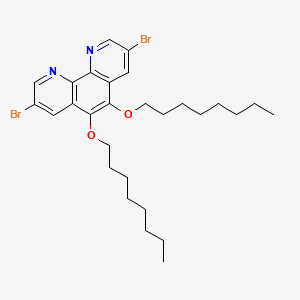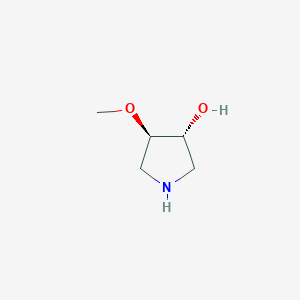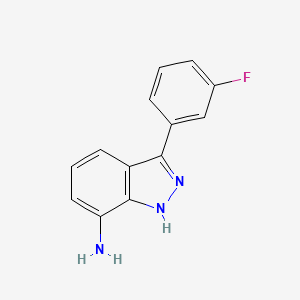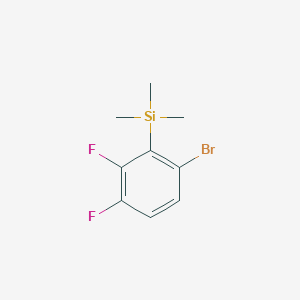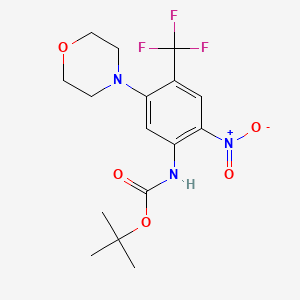
3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline
描述
3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline is a complex organic compound that belongs to the family of phenanthroline derivatives. Phenanthroline compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline typically involves multiple steps, starting with the bromination of 1,10-phenanthroline. The brominated intermediate is then subjected to alkylation with hexadecyloxy groups under specific reaction conditions. The process requires careful control of temperature, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain product standards.
化学反应分析
Types of Reactions
3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially changing its coordination behavior with metal ions.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives with distinct properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing critical roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized phenanthroline compounds.
科学研究应用
3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes, providing insights into their structure and function.
Medicine: Research into the compound’s potential as a therapeutic agent is ongoing, particularly in the development of metal-based drugs.
Industry: Its stability and reactivity make it valuable in industrial processes, such as catalysis and materials science.
作用机制
The mechanism by which 3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline exerts its effects involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, affecting its reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the metal ion and the context in which the compound is used.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: The parent compound, which lacks the bromine and hexadecyloxy substituents.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of bromine and hexadecyloxy groups.
4,7-Diphenyl-1,10-phenanthroline: Another derivative with phenyl groups.
Uniqueness
3,8-Dibromo-5,6-bis(hexadecyloxy)-1,10-phenanthroline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its coordination behavior with metal ions, making it suitable for specialized applications in catalysis, materials science, and medicinal chemistry.
属性
IUPAC Name |
3,8-dibromo-5,6-dihexadecoxy-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70Br2N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-49-43-39-33-37(45)35-47-41(39)42-40(34-38(46)36-48-42)44(43)50-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36H,3-32H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVQCMPTCHWYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C2=C(C3=C1C=C(C=N3)Br)N=CC(=C2)Br)OCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


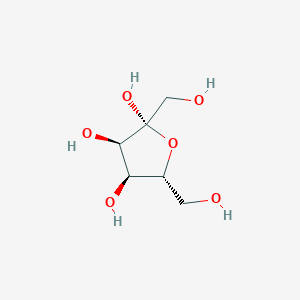
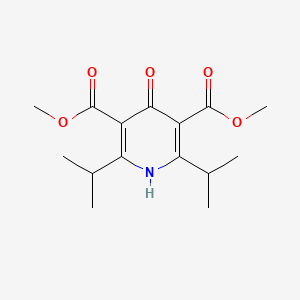
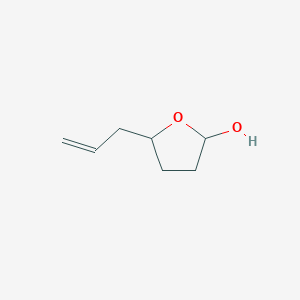
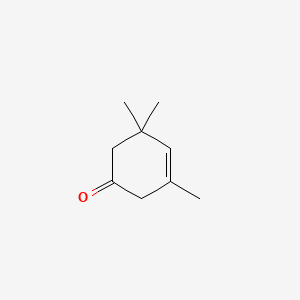
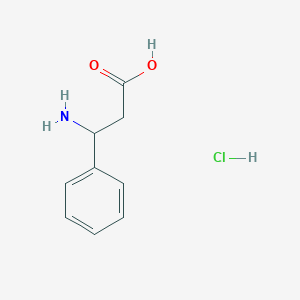
![1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium](/img/structure/B3267893.png)
